molecular formula C11H12 B8629696 1,2-Dimethyl-1H-indene CAS No. 53204-57-2

1,2-Dimethyl-1H-indene

Cat. No. B8629696
M. Wt: 144.21 g/mol
InChI Key: ANSIWEGOCFWRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06015868

Procedure details

To a stirred solution of 15.02 g (103 mmoles) of (+/-)-2-methyl-1-indanone in 200 mL of anhydrous diethyl ether at -78° C. under an argon atmosphere was injected 50 mL of a 3.0 M methylMgl solution in ether (150 mmoles MeMgl). The reaction was allowed to slowly warm to room temperature over three hours and then it was heated at 35° C. for 1 hour. The reaction was poured into 1L of water, and concentrated HCl was slowly added until a pH of 1 was achieved. The mixture was transferred to a separatory funnel and shaken vigorously. The layers were separated, and the aqueous layer was extracted with ether. The combined organic layers were washed with water (1×500 mL), with aqueous NaHCO3 (1×500 mL), and with saturated aqueous NaCl (1×500 mL). The organic layer was dried over anhydrous MgSO4 and filtered. GC showed that some alcohol was still present so the mixture was stirred with approximately 100 ml of 10 weight percent aqueous HCl for 1 hour. The mixture was transferred to a separatory funnel, and the layers were separated. The organic phase was washed with water (1×200 mL), with aqueous NaHCO3 (1×300 mL), and with saturated aqueous NaCl (1×250 mL). Drying over MgSO4 followed by filtration and solvent removal yielded 14.7 g (99 percent) of 1,2-Dimethylindene.
Quantity
15.02 g
Type
reactant
Reaction Step One
[Compound]
Name
methylMgl solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mmol
Type
reactant
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]1=O.O.Cl.[CH2:14](OCC)C>>[CH3:14][CH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[C:2]1[CH3:1]

Inputs

Step One
Name
Quantity
15.02 g
Type
reactant
Smiles
CC1C(C2=CC=CC=C2C1)=O
Step Two
Name
methylMgl solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
150 mmol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -78° C.
TEMPERATURE
Type
TEMPERATURE
Details
it was heated at 35° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was slowly added until a pH of 1
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
WASH
Type
WASH
Details
The combined organic layers were washed with water (1×500 mL), with aqueous NaHCO3 (1×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
was stirred with approximately 100 ml of 10 weight percent aqueous HCl for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic phase was washed with water (1×200 mL), with aqueous NaHCO3 (1×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over MgSO4
FILTRATION
Type
FILTRATION
Details
followed by filtration and solvent removal

Outcomes

Product
Name
Type
product
Smiles
CC1C(=CC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.